molecular formula C13H14F2N4O B2532307 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338397-99-2

1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2532307
CAS RN: 338397-99-2
M. Wt: 280.279
InChI Key: AOCSQMAVJWJQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1H-1,2,4-triazole . Triazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar 1H-1,2,4-triazole derivatives have been synthesized through various methods, including the oxidation of corresponding amidrazones .


Molecular Structure Analysis

The molecular structure of similar compounds involves a triazinyl moiety, where the spin density is mainly delocalized .


Chemical Reactions Analysis

Similar compounds have shown to be oxidized and reduced chemically and electrochemically reversibly .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific compound. For example, a similar compound, 1-(2,4-Difluorophenyl)propan-2-one, is a light yellow to yellow liquid .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The crystal structure analysis of a related compound, amicarbazone, reveals three independent molecules in its asymmetric unit. The nearly coplanar arrangement of the triazole ring and carboxamide group is noted, influenced by intramolecular hydrogen bonding. This structural insight underlines the molecule's potential for forming stable molecular interactions, significant for its application in material science and molecular engineering (Kaur et al., 2013).

Antimicrobial Applications

Research into 1H-1,2,3-triazole derivatives, closely related to the subject compound, demonstrates promising antimicrobial properties. These derivatives exhibit moderate to potent antibacterial effects against primary pathogens, including Staphylococcus aureus and pathogenic yeast Candida albicans. This finding suggests the potential of the 1-(2,4-difluorophenyl) derivative in developing new antimicrobial agents (Pokhodylo et al., 2021).

Synthetic Methodologies and Chemical Transformations

Innovative synthetic approaches have been applied to triazole derivatives, highlighting the chemical versatility of such compounds. For example, a solventless, metal-free synthesis of rufinamide, a structurally similar antiepileptic drug, emphasizes green chemistry principles. This methodological advancement could be relevant for environmentally friendly synthesis routes of 1-(2,4-difluorophenyl)-N-isopropyl derivatives, offering a pathway to sustainable drug manufacturing (Bonacorso et al., 2015).

Analytical Chemistry and Quality Control

The compound's relevance extends to analytical applications, as demonstrated by a study focusing on the quantitative determination of a genotoxic impurity in fluconazole, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research underlines the critical role of 1-(2,4-difluorophenyl)-N-isopropyl derivatives in developing analytical methodologies for ensuring pharmaceutical quality and safety (Devanna & Reddy, 2016).

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCSQMAVJWJQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.